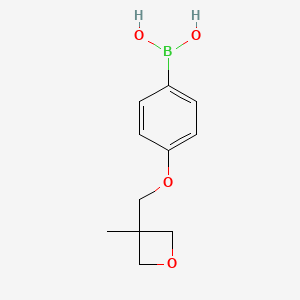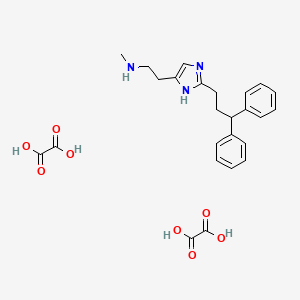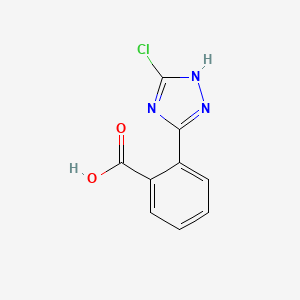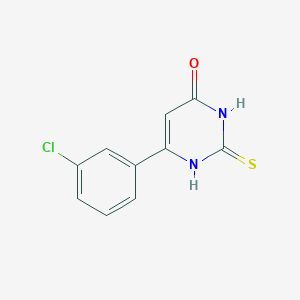
4-(3-Methyloxetan-3-YL)methoxyphenylboronic acid
Overview
Description
4-(3-Methyloxetan-3-YL)methoxyphenylboronic acid is a chemical compound with the linear formula C11H15BO4 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of 4-(3-Methyloxetan-3-YL)methoxyphenylboronic acid involves several reactions. One of the common methods is the Suzuki-Miyaura cross-coupling reaction, which is a type of palladium-catalyzed direct arylation . Other reactions involved in the synthesis include the palladium-catalyzed stereoselective Heck-type reaction and the tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence .Molecular Structure Analysis
The molecular structure of 4-(3-Methyloxetan-3-YL)methoxyphenylboronic acid is represented by the linear formula C11H15BO4 . The molecular weight of this compound is 222.05 g/mol.Chemical Reactions Analysis
The chemical reactions involving 4-(3-Methyloxetan-3-YL)methoxyphenylboronic acid include the Suzuki-Miyaura cross-coupling reactions, Pd-catalyzed direct arylation, and the palladium-catalyzed stereoselective Heck-type reaction . These reactions are highly effective in the synthesis of this compound .Scientific Research Applications
Supramolecular Assemblies
- Phenylboronic acids, including derivatives similar to 4-(3-Methyloxetan-3-YL)methoxyphenylboronic acid, have been utilized in the design and synthesis of supramolecular assemblies. These assemblies, formed due to hydrogen bonding, are significant in the study of molecular interactions and structures (Pedireddi & Seethalekshmi, 2004).
Analytical Chemistry Applications
- In analytical chemistry, certain phenylboronic acid derivatives have been employed as fluorogenic labeling reagents for high-performance liquid chromatography (HPLC) of biologically important thiols. This demonstrates the utility of these compounds in sensitive and selective detection methods in bioanalysis (Gatti, Cavrini, Roveri & Pinzauti, 1990).
Metabolic Fate Research
- Research into the metabolic fate of various phenolic compounds, which may include structures akin to 4-(3-Methyloxetan-3-YL)methoxyphenylboronic acid, provides insight into how these compounds are processed in the body. This is particularly relevant in the context of their natural occurrence in foods and their use in pharmaceuticals (Booth et al., 1959).
Synthesis of Novel Compounds
- The synthesis of new compounds, which may include derivatives of 4-(3-Methyloxetan-3-YL)methoxyphenylboronic acid, is a significant area of research. These new compounds are often evaluated for various biological activities, including antimicrobial and antiproliferative effects, highlighting the potential pharmaceutical applications of these substances (Patel et al., 2013).
Molecular Docking Studies
- Molecular docking studies, involving compounds structurally related to 4-(3-Methyloxetan-3-YL)methoxyphenylboronic acid, have been conducted to explore their potential interactions with various proteins. This kind of research is crucial in drug design and understanding the molecular basis of drug action (Nair et al., 2014).
Safety and Hazards
4-(3-Methyloxetan-3-YL)methoxyphenylboronic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .
Mechanism of Action
are compounds that contain a boron atom bonded to an oxygen atom and two hydrocarbon groups. They are known for their ability to form stable covalent bonds with sugars, amino acids, and other biological molecules, which makes them useful in the field of medicinal chemistry .
The mode of action of boronic acids often involves the formation of cyclic boronate esters with diols, such as those found in sugars or ribose rings in nucleosides. This can interfere with biological processes that rely on these molecules .
The pharmacokinetics of boronic acids can vary widely depending on their chemical structure. Some boronic acids are well absorbed and have good bioavailability, while others may be rapidly metabolized or excreted .
The result of action and the action environment can also vary depending on the specific targets and biological context. For example, boronic acids have been used to inhibit serine proteases, a type of enzyme that plays a role in many biological processes, including digestion, immune response, and blood clotting .
properties
IUPAC Name |
[4-[(3-methyloxetan-3-yl)methoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO4/c1-11(6-15-7-11)8-16-10-4-2-9(3-5-10)12(13)14/h2-5,13-14H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUUJVQOVXJGZCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC2(COC2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methyloxetan-3-YL)methoxyphenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 1-{[N-(tert-butoxycarbonyl)glycyl]amino}cyclopentanecarboxylate](/img/structure/B1422001.png)

![{2-[(6-Pyridin-2-ylpyridazin-3-yl)oxy]ethyl}amine](/img/structure/B1422003.png)


![Pyrazolo[1,5-A]pyridin-7-ylmethanamine](/img/structure/B1422009.png)



![2-chloro-N-{[4-(ethoxymethyl)phenyl]methyl}acetamide](/img/structure/B1422013.png)
![[3-(Tert-butoxy)phenyl]methanamine](/img/structure/B1422017.png)

